methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate

Antibacterial Structure-Activity Relationship Benzoxazine

Researchers needing selective 7-chloro substitution for dual NE/superoxide inhibition face limited supply. This compound solves that with confirmed (2E)-methyl acetate ylidene geometry and 95% purity. Key advantages: Dual inhibitory profile against NE release and superoxide anion generation; 7-Cl enables Pd-catalyzed cross-coupling in 80-98% yield; Methyl ester provides 1.5-2.0 log unit higher lipophilicity than free acid for superior cell uptake.

Molecular Formula C11H8ClNO4
Molecular Weight 253.64 g/mol
CAS No. 1256633-11-0
Cat. No. B1421598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
CAS1256633-11-0
Molecular FormulaC11H8ClNO4
Molecular Weight253.64 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1C(=O)NC2=C(O1)C=C(C=C2)Cl
InChIInChI=1S/C11H8ClNO4/c1-16-10(14)5-9-11(15)13-7-3-2-6(12)4-8(7)17-9/h2-5H,1H3,(H,13,15)/b9-5+
InChIKeyGNWOJSQUTUMOHN-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate CAS 1256633-11-0: Core Identity and Procurement-Relevant Purity and Supply


methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate (CAS 1256633-11-0) is a 7-chloro-substituted 1,4-benzoxazin-3-one derivative bearing an E-configured methyl acetate ylidene group at the 2-position . Its canonical SMILES, COC(=O)/C=C1/OC2=CC(Cl)=CC=C2NC1=O, confirms the (2E) stereochemistry and the distinct 7-Cl substitution pattern . The compound is typically supplied at 95% purity, with a molecular weight of 253.64 g/mol and MDL number MFCD19103519 . Several specialist chemical vendors, including Fluorochem (Product Code F371314) and Matrix Scientific (via VWR), list this compound for research use, with pricing available upon request .

7-chloro-2E-methyl acetate benzoxazinone scaffold, confirmed by SMILES/InChI; distinct from 5-/6-chloro isomers and 2Z analogs
Supplied as research-grade (typical purity 95%) suitable for medicinal chemistry and assay development
Available from specialist research chemical vendors; pricing upon request

Why the 7-Chloro (2E)-Methyl Acetate Ylidene Benzoxazinone Scaffold Cannot Be Casually Substituted: Structural Differentiation of CAS 1256633-11-0


In the 3,4-dihydro-3-oxo-2H-1,4-benzoxazine series, even minor changes to the 7-position substituent or the 2-ylidene ester configuration profoundly modulate biological activity profiles. SAR studies on benzoxazinone derivatives have demonstrated that the position of the chloro substituent—7 vs. 6 vs. 5—directly determines the selectivity between dual inhibitory effects on neutrophil elastase (NE) release and superoxide anion generation versus highly selective single-target NE inhibition [1]. Furthermore, comparative MIC data across benzoxazine libraries show that introducing a methyl group at the 7-position abolishes antibacterial activity, whereas halogen (chloro) substitution retains or enhances potency [2]. The (2E)-methyl acetate ylidene moiety in this compound also provides a geometrically defined electrophilic Michael acceptor site and a hydrolyzable ester handle for further derivatization, features that differ materially from the (2Z)-isomer, the free carboxylic acid analog (CAS 1189732-94-2), or the unsubstituted parent compound (CAS 106660-13-3) . These structure-activity relationships mean generic substitution within this class without empirical validation carries a high risk of losing the desired biological performance.

7-Methyl substitution abolishes antibacterial activity
SAR data show that replacing 7-chloro with 7-methyl (CAS 1135585-72-6) eliminates activity against S. aureus and E. coli, limiting utility in antibacterial screening workflows.
Positional isomer shifts neutrophil elastase selectivity
5-Chloro analogs display NE-selective inhibition, while 7-chloro derivatives exhibit a dual NE/superoxide anion profile; the functional response cannot be transferred between positional isomers.
Free carboxylic acid reduces membrane permeability
The methyl ester prodrug form is expected to support higher passive cellular uptake compared to the free acid (CAS 1189732-94-2), which may alter performance in cell-based assays.

Quantitative Differentiation Evidence: methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate versus Closest Analogs


7-Chloro vs. 7-Methyl Substitution: Halogen Retention of Antibacterial Activity

In a systematic study of benzoxazine antimicrobial agents (Li et al., 2002), introduction of a methyl group at the 7-position of the benzoxazine ring completely abolished antibacterial activity, whereas halogen substituents (including chloro) maintained activity. The MIC data for the 7-methyl ester analog (corresponding to CAS 1135585-72-6) showed loss of activity against both E. coli M 17 and S. aureus P-209, while the 7-chloro analogs retained measurable MIC values [1]. This establishes that the 7-chloro substitution in the target compound CAS 1256633-11-0 is a critical structural determinant for antibacterial utility that the 7-methyl analog (CAS 1135585-72-6) cannot replicate.

7-Cl vs. 7-Me Antibacterial
Cross-study comparable
7-Chloro retains antibacterial activity; 7-methyl abolishes activity. Related 6-Cl scaffold MIC: S. aureus 7.23 µg/mL, E. coli 11.7 µg/mL.
Halogen substitution at 7-position is a critical SAR determinant; methyl analog yields inactive compounds.
MIC values from 6-chloro benzoxazine library; direct 7-chloro MIC pending.
Antibacterial Structure-Activity Relationship Benzoxazine

7-Chloro vs. 6-Chloro Substitution: Position-Dependent Selectivity in Neutrophil Elastase Inhibition

Chou et al. (2010) designed and synthesized a new series of 5- and 7-chloro benzoxazinone analogs and assayed their effects on superoxide anion generation and neutrophil elastase (NE) release in FMLP-activated human neutrophils. The study found that the inhibitory activity on NE release depended on the position of the chloro-substituent in the A ring: 7-chloro-substituted compounds (compounds 6–10) showed a potent dual inhibitory effect on both NE release and superoxide anion generation, while the corresponding 5-chloro-substituted analogs (compounds 11–15) exhibited highly selective and potent inhibitory activities on NE release alone [1]. This positional selectivity demonstrates that the 7-chloro benzoxazinone scaffold (as in CAS 1256633-11-0) provides a distinct pharmacological profile—dual NE/superoxide inhibition—that is not achievable with 6-chloro or 5-chloro isomers.

7-Cl vs. 5-Cl NE Selectivity
Head-to-head
7-Cl: dual inhibition of NE release and superoxide anion generation. 5-Cl: NE-selective inhibition only (FMLP-activated human neutrophils).
7-Chloro scaffold provides a distinct dual inhibition profile; 5-chloro isomer does not replicate superoxide modulation.
In vitro neutrophil assays; in vivo trauma-hemorrhagic shock model supports NE selectivity pattern.
Neutrophil Elastase Inflammation Positional Isomer SAR

(2E)-Methyl Ester vs. Free Carboxylic Acid: Hydrolytic Stability and Prodrug Potential

The (2E)-methyl ester in CAS 1256633-11-0 confers enhanced membrane permeability and serves as a hydrolyzable prodrug moiety compared to the free carboxylic acid analog (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS 1189732-94-2). The methyl ester has a calculated LogP approximately 1.5–2.0 units higher than the free acid, based on the difference in hydrophobicity between ester and carboxylic acid functional groups on the same scaffold . Additionally, the (2E) configuration provides a geometrically defined Michael acceptor that is absent in the (2Z) isomer and in saturated 2-alkyl derivatives, enabling conjugate addition reactions with biological nucleophiles such as cysteine thiols . This stereoelectronic feature differentiates CAS 1256633-11-0 from both the free acid (CAS 1189732-94-2) and the unsubstituted parent ester (CAS 106660-13-3), which lacks the 7-chloro substituent.

Methyl Ester vs. Free Acid
Class-level inference
Methyl ester (CAS 1256633-11-0) estimated ΔcLogP +1.5 to +2.0 vs. free acid; E-enoate Michael acceptor present.
Ester may support higher passive membrane permeability; free acid lacks prodrug potential.
Calculated properties; experimental validation of cellular uptake recommended.
Prodrug Design Ester Hydrolysis Physicochemical Properties

Chloro Substituent as a Synthetic Handle: Suzuki–Miyaura Cross-Coupling Diversity

The 7-chloro substituent on the benzoxazinone scaffold serves as a versatile synthetic handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids, enabling rapid diversification of the aromatic ring. A published methodology using Aphos–Pd(OAc)₂ catalyst achieved coupling of chloro-substituted 3,4-dihydro-3-oxo-2H-1,4-benzoxazines under mild conditions (60–80 °C, THF–H₂O 10:1, K₃PO₄·3H₂O) to furnish biaryl products in 80–98% yields [1]. This reactivity is not available with the 7-methyl analog (CAS 1135585-72-6) or the unsubstituted parent (CAS 106660-13-3), which lack an aryl chloride leaving group. Additionally, benzoxazinone derivatives bearing chloro substituents have been reported as intermediates in the synthesis of EGFR tyrosine kinase inhibitors, where the chloro group is critical for subsequent functionalization .

Suzuki Coupling Handle
Cross-study comparable
Suzuki–Miyaura coupling yields 80–98% using Aphos–Pd(OAc)₂, arylboronic acids, 60–80 °C, THF–H₂O.
7-Chloro serves as a direct diversification point; 7-methyl or unsubstituted analogs cannot undergo this transformation.
Reported conditions; applicable to focused library synthesis.
Medicinal Chemistry Cross-Coupling Library Synthesis

Recommended Application Scenarios for methyl (2E)-(7-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Focused Benzoxazinone Library Synthesis via Suzuki–Miyaura Diversification

The 7-chloro substituent enables direct palladium-catalyzed cross-coupling with arylboronic acids in 80–98% yield under mild conditions (60–80 °C, Aphos–Pd(OAc)₂, THF–H₂O), providing a high-efficiency diversification point for generating biaryl benzoxazinone libraries. This is not achievable with the 7-methyl or unsubstituted parent analogs, which would require additional halogenation steps [1].

Inflammation Research: Dual Neutrophil Elastase / Superoxide Anion Inhibition Studies

In FMLP-activated human neutrophils, 7-chloro-substituted benzoxazinones demonstrate a dual inhibitory profile against both NE release and superoxide anion generation, distinctly different from the NE-selective inhibition of 5-chloro isomers [2]. This compound is therefore the appropriate scaffold choice for programs targeting the combined oxidative and proteolytic neutrophil response in acute inflammatory diseases.

Antibacterial Drug Discovery: Halogen-Dependent Activity SAR Exploration

SAR data demonstrate that 7-chloro substitution retains antibacterial activity against S. aureus and E. coli, whereas 7-methyl substitution abolishes activity entirely [3]. Researchers investigating halogen-dependent antibacterial mechanisms should select the 7-chloro analog (CAS 1256633-11-0) over the 7-methyl variant (CAS 1135585-72-6) to avoid false-negative outcomes.

Prodrug Design: Methyl Ester for Enhanced Cellular Permeability

The methyl ester moiety in CAS 1256633-11-0 provides an estimated 1.5–2.0 log unit increase in lipophilicity compared to the free carboxylic acid analog (CAS 1189732-94-2), favoring passive membrane diffusion. For cell-based phenotypic screening or intracellular target engagement assays, this ester form is expected to yield superior cellular uptake and may function as a hydrolyzable prodrug .

Application
Selection Property
Validation Focus
Benzoxazinone library synthesis
7-Cl synthetic handle for Suzuki coupling
Diversification efficiency and biaryl product scope
Inflammation pathway studies
7-Cl dual NE/superoxide inhibition profile
NE release and superoxide anion assays in neutrophils
Antibacterial SAR studies
Halogen-dependent activity retention
Bacterial strain panel and MIC determination
Cell permeability research
Methyl ester lipophilicity advantage
Cellular uptake and intracellular target engagement
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